Benz(a)anthracene-7-methanol, acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

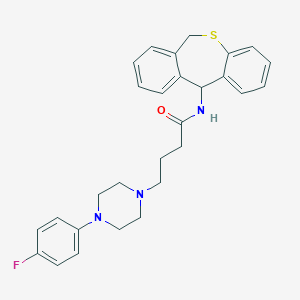

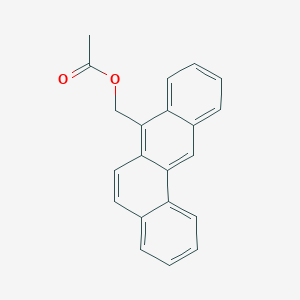

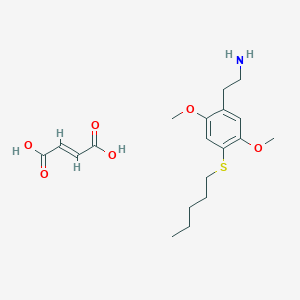

Benz(a)anthracene-7-methanol, acetate, also known as 7-Methyl-5-Benz(A)Anthracenyl Acetate, is a chemical compound with the molecular formula C21H16O2 . It contains 39 atoms in total, including 16 Hydrogen atoms, 21 Carbon atoms, and 2 Oxygen atoms . It is not intended for human or veterinary use and is used for research purposes.

Molecular Structure Analysis

Benz(a)anthracene-7-methanol, acetate contains a total of 42 bonds, including 26 non-H bonds, 22 multiple bonds, 3 rotatable bonds, 1 double bond, 21 aromatic bonds, 4 six-membered rings, 3 ten-membered rings, and 1 ester (aliphatic) .Applications De Recherche Scientifique

Unusual Transformation and Synthesis

Research by Bałczewski et al. (2006) focused on the synthesis of potential materials for molecular electronics from diarylmethanol derivatives, highlighting a transformation into an unknown 1,2,3,6,7,10-hexahydroxylated anthracene system. This study illustrates the potential of benz(a)anthracene derivatives in molecular synthesis and electronics, showcasing the chemical versatility and application breadth of these compounds Bałczewski et al., 2006.

Microextraction Techniques for Environmental Analysis

Lasarte-Aragonés et al. (2015) developed a novel microextraction technique using switchable hydrophilicity solvents (SHS) optimized for the determination of benz[a]anthracene by fluorimetric measurements in water samples. This method underscores the importance of benz(a)anthracene derivatives in environmental analysis, especially for detecting polycyclic aromatic hydrocarbons (PAHs) in aquatic environments Lasarte-Aragonés et al., 2015.

Anaerobic Biodegradation Studies

Amin et al. (2013) investigated the anaerobic biodegradation and inhibition effects of benz[a]anthracene-7,12-dione, highlighting its impact on methane production in the presence of volatile fatty acids. This research provides insight into the environmental and biochemical dynamics of benz(a)anthracene derivatives, specifically their interactions within microbial methanogenic processes Amin et al., 2013.

Photodegradation Mechanisms

Studies on the photodegradation of anthracene and benz[a]anthracene in different solvents reveal the influence of phenolic compounds on degradation rates. This research, conducted by Wu et al. (2015), enhances our understanding of the photodegradation pathways of PAHs, which is crucial for environmental remediation efforts and understanding the fate of these compounds in nature Wu et al., 2015.

Extraction Techniques for Environmental Contaminants

Research by Zhao et al. (2020) on the optimized extraction of environmentally persistent free radicals (EPFRs) from clays contaminated by PAHs, including benz(a)anthracene, outlines effective methods for EPFR analysis. This work is pivotal for assessing the environmental impact and health risks associated with PAH contamination Zhao et al., 2020.

Propriétés

IUPAC Name |

benzo[a]anthracen-7-ylmethyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16O2/c1-14(22)23-13-21-18-9-5-3-7-16(18)12-20-17-8-4-2-6-15(17)10-11-19(20)21/h2-12H,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUXPBTQUURFHPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=C2C=CC3=CC=CC=C3C2=CC4=CC=CC=C41 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50169959 |

Source

|

| Record name | Benz(a)anthracene-7-methanol, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50169959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benz(a)anthracene-7-methanol, acetate | |

CAS RN |

17526-24-8 |

Source

|

| Record name | Benz(a)anthracene-7-methanol, acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017526248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benz(a)anthracene-7-methanol, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50169959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

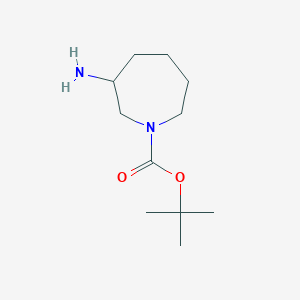

![(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-naphthalen-2-ylpropanoic acid](/img/structure/B135579.png)